

Spectroscopic data of 2-Pyrazinylmethanol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Pyrazinylmethanol

Cat. No.: B1266325

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Spectroscopic Data of 2-Pyrazinylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Pyrazinylmethanol** (also known as pyrazin-2-ylmethanol), a heterocyclic compound of interest in various fields of chemical research and development. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and analysis of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the available ^1H and predicted ^{13}C NMR data for **2-Pyrazinylmethanol**.

^1H NMR Data

Table 1: ^1H NMR Spectroscopic Data for **2-Pyrazinylmethanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.71	Singlet	1H	H-3
8.54	Doublet	2H	H-5, H-6
5.57	Broad Singlet	1H	-OH
4.65	Singlet	2H	-CH ₂ -

Solvent: DMSO-d₆

¹³C NMR Data

As of the latest available information, experimental ¹³C NMR data for **2-Pyrazinylmethanol** is not readily available in public databases. However, based on the analysis of similar pyrazine and pyridine derivatives, a predicted spectrum can be inferred.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Pyrazinylmethanol**

Predicted Chemical Shift (δ) ppm	Assignment
155-160	C-2
145-150	C-3
143-148	C-5
143-148	C-6
60-65	-CH ₂ -

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of pyrazine derivatives is as follows:

- Sample Preparation: Dissolve 5-10 mg of the purified **2-Pyrazinylmethanol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is

critical as it can influence chemical shifts.

- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ^1H and ^{13}C NMR, with its signal set to 0.00 ppm.
- Instrumentation: The spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment.
 - Spectral Width: Typically 0-15 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16 to 64 scans are usually sufficient for good signal-to-noise ratio.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: A proton-decoupled pulse program is generally used to simplify the spectrum.
 - Spectral Width: Typically 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is often required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

While a complete, experimentally verified peak list for **2-Pyrazinylmethanol** is not widely published, the characteristic absorption bands can be predicted based on its structure as an aromatic alcohol.

Table 3: Predicted IR Absorption Bands for **2-Pyrazinylmethanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3600	Broad, Strong	O-H stretch (hydrogen-bonded)
3000-3100	Medium	Aromatic C-H stretch
2850-2960	Medium	Aliphatic C-H stretch (-CH ₂ -)
1580-1620	Medium-Strong	C=N and C=C ring stretching
1400-1500	Medium	C=C ring stretching
1000-1300	Strong	C-O stretch (primary alcohol)
650-900	Medium-Strong	C-H out-of-plane bending

Experimental Protocol for FTIR Spectroscopy

For analyzing a solid sample like **2-Pyrazinylmethanol**, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.

- Sample Preparation (ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid sample directly onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):

- Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} .
 - Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Mass Spectrometry Data

The molecular weight of **2-Pyrazinylmethanol** ($\text{C}_5\text{H}_6\text{N}_2\text{O}$) is 110.11 g/mol. In an Electron Impact (EI) mass spectrum, the molecular ion peak (M^+) would be expected at m/z 110. The fragmentation pattern would likely involve the loss of functional groups and cleavage of the pyrazine ring.

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Pyrazinylmethanol**

m/z	Possible Fragment	Notes
110	$[\text{C}_5\text{H}_6\text{N}_2\text{O}]^+$	Molecular Ion (M^+)
109	$[\text{C}_5\text{H}_5\text{N}_2\text{O}]^+$	Loss of a hydrogen atom ($\text{M}-1$)
81	$[\text{C}_4\text{H}_3\text{N}_2]^+$	Loss of the $-\text{CH}_2\text{OH}$ group
80	$[\text{C}_4\text{H}_4\text{N}_2]^+$	Pyrazine radical cation
53	$[\text{C}_3\text{H}_3\text{N}]^+$	Fragmentation of the pyrazine ring

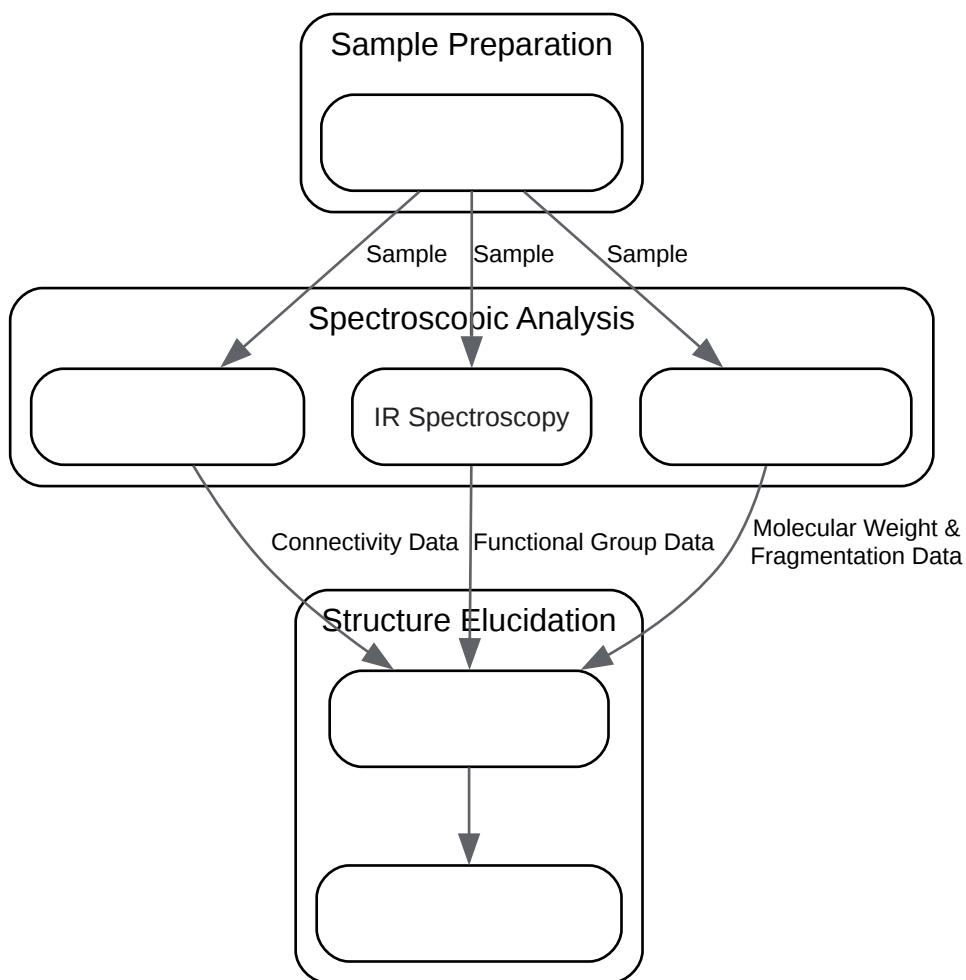
Experimental Protocol for Mass Spectrometry

Electron Impact (EI) ionization is a common method for the analysis of small, volatile organic molecules like **2-Pyrazinylmethanol**.

- **Sample Introduction:** The sample can be introduced directly into the ion source via a heated probe if it is a solid, or through a gas chromatograph (GC-MS) for separation from a mixture.
- **Ionization:** In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or other detector measures the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **2-Pyrazinylmethanol**.

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